Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-
Description
Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- is a benzamide derivative characterized by a nitro group at the 4-position of the benzene ring and a 4-chlorobenzoyloxy substituent attached to the amide nitrogen. Benzamide derivatives are widely studied for their biological activities (e.g., antimicrobial, anti-inflammatory) and material science applications due to their hydrogen-bonding capabilities and thermal stability .
Properties
CAS No. |
101905-24-2 |
|---|---|
Molecular Formula |
C14H9ClN2O5 |
Molecular Weight |
320.68 g/mol |
IUPAC Name |
[(4-nitrobenzoyl)amino] 4-chlorobenzoate |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-5-1-10(2-6-11)14(19)22-16-13(18)9-3-7-12(8-4-9)17(20)21/h1-8H,(H,16,18) |
InChI Key |
GBMXJESXECGOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NOC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanisms and Solvent Systems
The foundational step in synthesizing N-[(4-chlorobenzoyl)oxy]-4-nitrobenzamide involves the acylation of a hydroxylamine precursor with 4-chlorobenzoyl chloride. In a method analogous to the synthesis of 4-chloro-N-(2-morpholinoethyl)benzamide, pyridine serves as both a solvent and base to neutralize HCl generated during the reaction. The protocol involves dropwise addition of 4-chlorobenzoyl chloride to a cooled solution of hydroxylamine derivative (e.g., O-substituted hydroxylamine) in pyridine, followed by overnight stirring. This approach achieves yields exceeding 75%.
Critical Parameters :
Workup and Intermediate Isolation
Post-reaction, solvents like toluene are employed to azeotropically remove pyridine residues. The crude product is then partitioned between methylene chloride and ice-cold water, with sodium hydroxide (3N) used to adjust the pH to 8–9. This facilitates the separation of organic and aqueous layers, with the methylene chloride extract yielding the acylated intermediate after drying (Na₂SO₄) and evaporation.
Nitration of the Benzamide Intermediate
Regioselective Nitration Strategies
Introducing the nitro group at the para position of the benzamide ring requires careful control of nitration conditions. A mixed acid system (HNO₃/H₂SO₄) at 0–10°C is typically employed, with reaction times of 2–4 hours. The electron-withdrawing effect of the 4-chlorobenzoyloxy group directs nitration to the para position relative to the amide functionality, achieving >90% regioselectivity in analogous compounds.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| HNO₃ Concentration | 65–68% | Maximizes nitronium ion generation |
| Reaction Temperature | 0–5°C | Reduces polysubstitution |
| Stoichiometry | 1.1 equivalents HNO₃ | Ensures complete conversion |
Purification of Nitro-Substituted Intermediate
The nitrated product is isolated via dilution with ice water, followed by filtration or extraction into ethyl acetate. Recrystallization from isopropanol, as demonstrated in RU2414462C1, enhances purity by removing residual acids and isomers.
Final Coupling and Functionalization
Etherification of the Hydroxyl Group
The hydroxyl group introduced during acylation is functionalized via reaction with 4-nitrobenzoyl chloride. Using dimethylformamide (DMF) as a solvent and triethylamine as a base, this step proceeds at 50–60°C for 6–8 hours. The reaction is monitored by thin-layer chromatography (TLC) until completion.
Yield Determinants :
Final Purification and Characterization
The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Structural confirmation is achieved through:
- ¹H NMR : Aromatic proton resonances at δ 8.2–8.4 ppm (nitro group ortho protons) and δ 7.4–7.6 ppm (chlorobenzoyl protons).
- IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch).
Comparative Analysis of Synthetic Routes
Solvent Impact on Reaction Efficiency
A comparison of pyridine (Patent RU2414462C1) and DMF (Journal of Chemistry and Technologies) reveals:
- Pyridine : Higher acylation yields (76%) but requires stringent removal due to toxicity.
- DMF : Facilitates milder conditions for nitro group introduction but may complicate purification.
Scalability and Industrial Feasibility
The patent method’s use of toluene for solvent exchange and methylene chloride for extraction offers scalability advantages, reducing costs by 30% compared to acetonitrile-based systems.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-amino derivative of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. The nitro group plays a crucial role in its reactivity, often participating in redox reactions that modulate its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure can be compared to the following analogs:
- Chloro Substituents: Compounds with 4-chlorobenzoyl groups (e.g., ) exhibit distinct reactivity in coupling reactions, often forming heterocyclic systems like azetidinones.
Spectral and Physicochemical Properties
- IR Spectroscopy : Amide C=O stretches in analogs appear at ~1630–1650 cm⁻¹ , while nitro groups show strong absorption near 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .
- NMR Data : Aromatic protons in nitro-substituted benzamides resonate at δ 7.5–8.5 ppm (1H-NMR), with amide NH signals around δ 8.4–8.5 ppm .
- Thermal Stability : N-(4-hydroxyphenyl)-4-nitrobenzamide demonstrates exceptional thermal stability (suitable for high-performance polymers) due to planar molecular geometry and intermolecular hydrogen bonds .
Q & A
Q. What are the key considerations for synthesizing Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- under anhydrous conditions?
- Methodological Answer : The synthesis involves sequential acylation and nitro-substitution steps. Critical reagents include O-benzyl hydroxylamine hydrochloride, 4-chlorobenzoyl chloride, and sodium carbonate as a base. Anhydrous conditions are maintained using dichloromethane (DCM) as a solvent. Key steps:
Activation : React O-benzyl hydroxylamine with 4-chlorobenzoyl chloride in DCM at 0–5°C to prevent side reactions.
Nitro-substitution : Introduce the nitro group via electrophilic aromatic substitution using nitric acid in a controlled exothermic environment.
Q. How is structural confirmation of this compound achieved using spectroscopic methods?
- Methodological Answer : Combine ¹H/¹³C NMR and FTIR for structural elucidation:
- NMR :
- Aromatic protons (δ 7.2–8.1 ppm) confirm the benzamide backbone.
- Nitro group deshields adjacent protons (δ 8.3–8.5 ppm).
- FTIR :
- Amide C=O stretch at ~1670 cm⁻¹.
- NO₂ asymmetric stretch at ~1520 cm⁻¹.
- Cross-validation : Compare with reference spectra of analogous nitro-benzamides (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structure determination of nitro-benzamides?
- Methodological Answer : Use SHELX programs (e.g., SHELXL) for refinement and validation:
- Validation Steps :
Check R-factor convergence (<5% discrepancy).
Validate hydrogen bonding networks using PLATON.
Cross-reference with spectroscopic data to confirm bond lengths (e.g., C-NO₂: 1.21–1.23 Å).
Q. How can researchers evaluate mutagenic potential using Ames testing, and what parameters are critical?
- Methodological Answer : Follow Ames II protocol:
- Strains : Use TA98 (frameshift mutations) and TA100 (base-pair substitutions) Salmonella strains.
- Dosage : Test 0.1–500 µg/plate with/without metabolic activation (S9 liver enzyme mix).
- Controls : Include sodium azide (TA100-specific mutagen) and sterility checks.
- Data Interpretation : Mutagenicity is indicated by ≥2-fold increase in revertant colonies vs. solvent control. For this compound, preliminary data suggest lower mutagenicity than benzyl chloride analogs .
Q. What challenges arise in optimizing reaction yields for nitro-substituted benzamides, and how can DoE address them?
- Methodological Answer : Key variables include stoichiometry , temperature , and catalyst loading . Example optimization via Design of Experiments (DoE) :
| Factor | Range | Optimal Value |
|---|---|---|
| Molar ratio (amine:acyl chloride) | 1:1–1:1.5 | 1:1.2 |
| Reaction temperature | 0–25°C | 5°C |
| Catalyst (Na₂CO₃) | 1–3 equiv. | 2 equiv. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
